3-Methylquinoxaline-5,7-diamine 3-Methylquinoxaline-5,7-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992958
InChI: InChI=1S/C9H10N4/c1-5-4-12-8-3-6(10)2-7(11)9(8)13-5/h2-4H,10-11H2,1H3
SMILES:
Molecular Formula: C9H10N4
Molecular Weight: 174.20 g/mol

3-Methylquinoxaline-5,7-diamine

CAS No.:

Cat. No.: VC15992958

Molecular Formula: C9H10N4

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

3-Methylquinoxaline-5,7-diamine -

Specification

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
IUPAC Name 3-methylquinoxaline-5,7-diamine
Standard InChI InChI=1S/C9H10N4/c1-5-4-12-8-3-6(10)2-7(11)9(8)13-5/h2-4H,10-11H2,1H3
Standard InChI Key FASMARQTEXAKBI-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C=C2N=C1)N)N

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

3-Methylquinoxaline-5,7-diamine is systematically named according to IUPAC guidelines, with the methyl group at position 3 and amine groups at positions 5 and 7 of the quinoxaline backbone (Figure 1) . Its molecular formula is C9H10N4\text{C}_9\text{H}_{10}\text{N}_4, corresponding to a molecular weight of 174.20 g/mol . The compound’s SMILES notation (CC1=C(C(=CC2=NC=CN=C12)N)N) and InChIKey (JEBWZGCILHTRPV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties .

Structural Characterization

Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), confirm the compound’s functional groups. IR spectra of analogous quinoxaline derivatives reveal characteristic bands:

  • N-H\text{N-H} stretching at 3,400–3,500 cm1^{-1} for primary amines .

  • C-H\text{C-H} stretching of methyl groups at 2,800–3,000 cm1^{-1} .

  • Aromatic C=C\text{C=C} and C=N\text{C=N} vibrations at 1,500–1,600 cm1^{-1} .

1H-NMR^1\text{H-NMR} data for related compounds show distinct signals:

  • A singlet at δ\delta 2.8–2.9 ppm for methyl protons attached to the quinoxaline ring .

  • Broad singlets at δ\delta 3.7–4.0 ppm for NH2\text{NH}_2 groups, exchangeable with D2O\text{D}_2\text{O} .

  • Multiplet resonances between δ\delta 6.6–8.1 ppm for aromatic protons .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 3-methylquinoxaline-5,7-diamine typically begins with condensation reactions involving o-phenylenediamine and α-keto esters or acids. A representative pathway involves:

  • Formation of Quinoxaline Core: Reacting o-phenylenediamine with ethyl pyruvate in n-butanol yields 3-methylquinoxalin-2(1H)-one .

  • Chlorination: Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) replaces hydroxyl groups with chlorine, generating 2-chloro-3-methylquinoxaline .

  • Amination: Nucleophilic substitution with ammonia or amine sources introduces amino groups at positions 5 and 7 .

Table 1: Key Synthetic Intermediates

IntermediateStructureKey ReagentsYield (%)
3-Methylquinoxalin-2(1H)-oneQuinoxaline with ketoneEthyl pyruvate, n-butanol75–80
2-Chloro-3-methylquinoxalineChlorinated derivativePOCl3\text{POCl}_3, reflux65–70
Final Product3-Methylquinoxaline-5,7-diamineAmmonia, acetonitrile60–65

Derivatization Strategies

The primary amine groups at positions 5 and 7 enable further functionalization:

  • Schiff Base Formation: Reaction with aromatic aldehydes yields imine derivatives, enhancing antimicrobial activity . For example, condensation with 4-chlorobenzaldehyde produces N[(4(3-methylquinoxalin-5,7-diamino)phenyl)methylene]4-chlorobenzamine\text{N}-[(4-(3\text{-methylquinoxalin-5,7-diamino})phenyl)methylene]-4\text{-chlorobenzamine} .

  • Etherification: Alkylation or aryloxy substitution at the methyl position diversifies electronic properties .

Physicochemical Properties

Solubility and Stability

3-Methylquinoxaline-5,7-diamine exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) but limited solubility in water . Stability studies indicate decomposition above 250°C, with optimal storage under inert atmospheres at 4°C .

Spectroscopic Data

Table 2: Comparative Spectroscopic Profiles

TechniqueKey PeaksAssignment
IR (KBr)3,450 cm1^{-1} N-H\text{N-H} stretching (amine)
2,950 cm1^{-1} C-H\text{C-H} stretching (methyl)
1H-NMR^1\text{H-NMR} (CDCl3_3)δ\delta 2.85 (s, 3H)Methyl protons
δ\delta 6.7–8.0 (m, 8H)Aromatic protons
MSm/z 174.2Molecular ion peak

Biological Activities and Applications

DerivativeMIC (μg/mL)Target Organism
5b 12.5S. aureus
5d 6.25E. coli
7a 25.0C. albicans

Anticancer Prospects

Preliminary studies on 3-methylquinoxaline analogs reveal antiproliferative effects against breast (MCF-7) and colon (HCT-116) cancer cells, with IC50_{50} values < 10 μM . Mechanistic insights suggest inhibition of topoisomerase II and induction of apoptosis via mitochondrial pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator